molecular formula C16H18ClNO3S2 B12270026 3-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylbenzene-1-sulfonamide

3-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B12270026
M. Wt: 371.9 g/mol
InChI Key: PDSURSJIZUFHMR-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzothiophene ring, a sulfonamide group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the sulfonamide group and the chlorination of the aromatic ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

3-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzothiophene ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylbenzene-1-sulfonamide: Lacks the benzothiophene ring and chlorine atom.

    3-chloro-2-methylbenzene-1-sulfonamide: Lacks the benzothiophene ring and hydroxyl group.

    N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylbenzene-1-sulfonamide: Lacks the chlorine atom.

Uniqueness

The presence of the benzothiophene ring, sulfonamide group, and chlorine atom in 3-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylbenzene-1-sulfonamide gives it unique chemical and biological properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H18ClNO3S2

Molecular Weight

371.9 g/mol

IUPAC Name

3-chloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S2/c1-11-13(17)4-2-6-15(11)23(20,21)18-10-16(19)8-3-5-14-12(16)7-9-22-14/h2,4,6-7,9,18-19H,3,5,8,10H2,1H3

InChI Key

PDSURSJIZUFHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O

Origin of Product

United States

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